molecular formula C8H12N2O B7555900 N-(2-cyanopropyl)cyclopropanecarboxamide

N-(2-cyanopropyl)cyclopropanecarboxamide

Cat. No.: B7555900
M. Wt: 152.19 g/mol
InChI Key: CCIYMUONTNOLNE-UHFFFAOYSA-N
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Description

N-(2-cyanopropyl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a 2-cyanopropyl substituent.

Properties

IUPAC Name

N-(2-cyanopropyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(4-9)5-10-8(11)7-2-3-7/h6-7H,2-3,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIYMUONTNOLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between N-(2-cyanopropyl)cyclopropanecarboxamide and related compounds:

Compound Name (Structure) Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Key Properties/Applications
This compound (Hypothetical) C₈H₁₁N₂O 151.19 2-cyanopropyl Not specified (hypothetical) Potential kinase modulation
N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (22) C₁₅H₁₂N₄O 265.26 4-cyanophenyl-pyridin-2-yl GP3/GP7 synthesis, flash chromatography GSK-3β inhibition, neuroprotection
N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (23) C₁₅H₁₂N₄O 265.26 3-cyanophenyl-pyridin-2-yl GP3/GP7 synthesis, UV-Vis analysis Neuroinflammatory activity
(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide C₁₁H₂₁NO₂ 199.29 Hydroxymethyl, isopropyl, dimethyl Known procedure (Huang et al., 2001) Crystal structure with H-bonding
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₃H₁₅N₂O₃ 259.27 Hydroxyiminoethyl, 2-methoxyphenyl Cyclopropane derivative synthesis Structural characterization

Key Observations :

  • Substituent Effects: The 2-cyanopropyl group in the target compound is aliphatic, contrasting with aromatic cyano substituents in compounds 22 and 23. Aliphatic cyanides may enhance metabolic stability compared to aryl counterparts but reduce π-π stacking interactions in target binding .
  • Hydrogen Bonding : The hydroxymethyl group in facilitates intermolecular O–H⋯O/N interactions, which could improve crystallinity or solubility compared to the target compound’s nitrile group.
  • Molecular Weight : The target compound (151.19 g/mol) is significantly lighter than pyridine-linked analogs (e.g., 265.26 g/mol for compound 22), suggesting better membrane permeability .

Commercial and Regulatory Considerations

  • The target compound’s simpler structure may offer easier scalability.
  • Regulatory Status : Analogous compounds like N,N-dipropylacetamidine (CAS #1339586–99–0) are regulated under export controls , highlighting the need for compliance in handling nitrile-containing derivatives.

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